(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Description
Crystallographic Analysis of Stereochemical Configuration
The crystallographic analysis of related benzothiophene-pyrrolidine derivatives provides crucial insights into the three-dimensional arrangement of this compound. Crystal structure determinations of similar compounds demonstrate that the pyrrolidine ring adopts an envelope conformation, with specific carbon atoms serving as the flap position. In the case of related spiropyrrolidine scaffolds tethered to benzothiophene systems, X-ray crystallography has revealed that compounds can exist in multiple conformational states with equal partial occupancies, indicating energetic similarities between different spatial arrangements.
The stereochemical configuration at the 2S and 4R positions creates a specific spatial relationship between the carboxylic acid functionality and the benzothiophene substituent. Crystallographic studies of comparable compounds show that the benzothiophene moiety exhibits rotational flexibility around connecting bonds, with observed rotations of approximately 130 degrees in related structures. The tert-butoxycarbonyl protecting group introduces additional steric considerations that influence the overall molecular geometry and crystal packing arrangements.
Crystal packing analysis of similar benzothiophene-containing pyrrolidine derivatives reveals the formation of two-dimensional hydrogen bond networks extending along specific crystallographic planes. These intermolecular interactions typically involve the carboxylic acid functionalities and create distinctive supramolecular architectures. The presence of the tert-butoxycarbonyl group is expected to modify these packing patterns through both steric effects and additional hydrogen bonding opportunities.
| Crystallographic Parameter | Related Compound Data | Expected Range for Target Compound |
|---|---|---|
| Space Group | Orthorhombic P2₁2₁2₁ | Orthorhombic or Monoclinic |
| Pyrrolidine Ring Conformation | Envelope | Envelope |
| Benzothiophene Orientation | Variable (130° rotation) | Flexible |
| Hydrogen Bond Network | 2D along ac-plane | Modified by Boc group |
Spectroscopic Identification via Nuclear Magnetic Resonance and Mass Spectrometry
Nuclear magnetic resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling relationships. The ¹H-Nuclear Magnetic Resonance spectrum is expected to display distinct signals for the benzothiophene aromatic protons in the 7.2-7.8 parts per million region, with the characteristic thiophene proton pattern showing appropriate coupling constants.
The pyrrolidine ring protons exhibit complex multipicity patterns due to the constrained ring geometry and substitution pattern. The 2-position proton appears as a complex multiplet around 4.2-4.6 parts per million, while the 4-position proton bearing the benzothiophene substituent resonates in the 2.8-3.2 parts per million range. The methylene bridge connecting the pyrrolidine to the benzothiophene system displays characteristic coupling patterns that confirm the stereochemical configuration.
¹³C-Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments, with the benzothiophene carbons appearing in predictable regions: aromatic carbons between 120-140 parts per million, and the thiophene carbons showing characteristic shifts. The tert-butoxycarbonyl group contributes distinctive signals including the quaternary carbon around 80 parts per million and the methyl carbons at approximately 28 parts per million.
Mass spectrometry analysis of related compounds demonstrates characteristic fragmentation patterns. The molecular ion peak for the target compound would appear at the expected molecular weight, with characteristic losses corresponding to the tert-butoxycarbonyl group (minus 100 mass units) and the benzothiophene moiety. The base peak typically corresponds to the protonated pyrrolidine core after loss of substituents.
| Spectroscopic Technique | Key Diagnostic Signals | Chemical Shift (ppm) |
|---|---|---|
| ¹H-Nuclear Magnetic Resonance | Benzothiophene H-2 | 7.4-7.6 |
| ¹H-Nuclear Magnetic Resonance | Pyrrolidine H-2 | 4.2-4.6 |
| ¹H-Nuclear Magnetic Resonance | tert-Butoxycarbonyl methyls | 1.45 |
| ¹³C-Nuclear Magnetic Resonance | Carbonyl carbon | 170-175 |
| ¹³C-Nuclear Magnetic Resonance | Quaternary tert-butyl | ~80 |
Conformational Dynamics in Solution Phase
The conformational behavior of this compound in solution exhibits dynamic characteristics influenced by the pyrrolidine ring puckering and benzothiophene orientation. Solution-phase Nuclear Magnetic Resonance studies of related compounds demonstrate that pyrrolidine rings undergo rapid conformational exchange on the Nuclear Magnetic Resonance timescale, leading to averaged signals for ring protons.
The benzothiophene substituent at the 4-position introduces additional conformational complexity through rotation around the methylene bridge. Variable-temperature Nuclear Magnetic Resonance experiments on similar systems reveal coalescence phenomena that provide information about rotational barriers and preferred conformations. The presence of the tert-butoxycarbonyl group at the nitrogen position restricts certain conformational pathways while potentially stabilizing others through steric interactions.
Computational studies on related pyrrolidine derivatives suggest that multiple low-energy conformations can coexist in solution, with energy differences typically less than 1 kilocalorie per mole. This conformational flexibility has important implications for biological activity and chemical reactivity. The solution-phase behavior differs significantly from solid-state structures due to the absence of crystal packing constraints and the influence of solvent interactions.
Dynamic Nuclear Magnetic Resonance studies reveal that the tert-butoxycarbonyl group can adopt different orientations relative to the pyrrolidine ring, affecting the overall molecular shape. These conformational preferences are sensitive to solvent polarity and temperature, with more polar solvents generally favoring extended conformations that maximize solvation of the polar functional groups.
Comparative Analysis with Related Proline Derivatives
The structural characteristics of this compound can be understood through comparison with related proline derivatives and benzothiophene-containing compounds. Simple proline derivatives typically exhibit less conformational complexity due to the absence of bulky substituents, while quaternary proline derivatives with similar substitution patterns show comparable structural features.
Comparison with (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride reveals the significant impact of the tert-butoxycarbonyl protecting group on molecular properties. The protected derivative exhibits altered solubility characteristics, modified crystal packing behavior, and different spectroscopic signatures compared to the free amine. The molecular weight increases from 261.3 for the free acid to approximately 361.4 for the tert-butoxycarbonyl protected form.
Related benzylproline derivatives demonstrate similar stereochemical considerations, particularly regarding the cis relationship between substituents at the 2 and 5 positions of the pyrrolidine ring. The synthesis of enantiomerically pure forms of such compounds requires careful attention to stereochemical control, with the benzothiophene system providing additional steric constraints compared to simple benzyl substituents.
Pyrrolidine derivatives incorporating thiophene systems show enhanced pharmacological properties compared to their carbocyclic analogs. The benzothiophene moiety in the target compound provides extended aromatic character that can participate in π-π stacking interactions and enhanced binding affinity in biological systems. The tert-butoxycarbonyl protection strategy is commonly employed in peptide synthesis and allows for selective deprotection under mild acidic conditions.
| Compound Type | Molecular Weight | Key Structural Feature | Conformational Flexibility |
|---|---|---|---|
| Simple proline | 115.1 | Basic pyrrolidine ring | High |
| Benzylproline | 205.2 | Aromatic substitution | Moderate |
| Target compound | 361.4 | Benzothiophene + Boc | Low-moderate |
| Related HCl salt | 297.8 | Benzothiophene only | Moderate |
Properties
IUPAC Name |
(2S,4R)-4-(1-benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-19(2,3)24-18(23)20-10-12(9-15(20)17(21)22)8-13-11-25-16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,21,22)/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPWGMSSMXIDPT-DOMZBBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CSC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CSC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376066 | |
| Record name | (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959577-82-3 | |
| Record name | (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2S,4R)-4-(benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
It features a pyrrolidine core with a tert-butoxycarbonyl group and a benzo[b]thiophene moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : The starting materials are reacted under controlled conditions to form the pyrrolidine ring.
- Introduction of Functional Groups : The benzo[b]thiophen-3-ylmethyl and tert-butoxycarbonyl groups are introduced through specific coupling reactions.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of Cytokine Production : Studies suggest it can reduce the production of pro-inflammatory cytokines, which are critical in inflammatory diseases .
- Animal Models : In vivo studies demonstrated a reduction in inflammation markers in models of arthritis when treated with this compound .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Enzyme Inhibition | Inhibits specific kinases related to cancer |
Detailed Case Studies
- Anticancer Study :
- Anti-inflammatory Study :
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Chemical Formula : C19H23NO4S
- Molecular Weight : 361.46 g/mol
- CAS Number : 959577-82-3
The structure features a pyrrolidine ring with a benzo[b]thiophen moiety, which contributes to its unique properties and biological activities.
Applications in Organic Synthesis
Intermediate in Synthesis
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for further modifications that can lead to the development of new pharmaceuticals. For instance, researchers have utilized this compound to synthesize derivatives that exhibit enhanced biological activity against specific targets, such as enzymes or receptors involved in disease processes .
Potential Therapeutic Applications
Studies indicate that derivatives of this compound may possess significant biological activities, including anti-inflammatory and anti-cancer properties. The benzo[b]thiophen moiety is known for its ability to interact with various biological targets, making this compound a candidate for further investigation in drug discovery programs aimed at developing new therapeutic agents .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in medicinal chemistry:
- Case Study 1 : A research team synthesized novel derivatives based on this compound and evaluated their inhibitory effects on heat shock protein 90 (HSP90). The results showed promising activity that could lead to new cancer treatments .
- Case Study 2 : Another study focused on the synthesis of chiral compounds using this intermediate, demonstrating its versatility in producing enantiomerically pure substances that are crucial for pharmaceutical applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound is compared to three key analogs (Table 1):
Table 1. Structural and Physicochemical Comparison
Key Observations:
- The CF₃ group in analog 1 increases electron-withdrawing character, which may improve metabolic stability .
- Stereochemistry : The (2S,4R) configuration of the target compound contrasts with the (2R,4S) configuration of analog 3, leading to divergent diastereomeric properties (e.g., solubility, crystal packing) .
- Molecular Weight : The target compound’s higher molecular weight (361.46 vs. 291.34–373.37 g/mol) reflects the bulkier benzo[b]thiophene substituent.
Challenges:
Research Findings and Trends
- Bioactivity: Benzo[b]thiophene derivatives exhibit notable protease inhibition, as seen in studies of similar compounds (e.g., hepatitis C virus NS3/4A protease inhibitors) .
- Solubility : The target compound’s solubility in organic solvents (e.g., CH₃CN, DMF) aligns with analogs, but aqueous solubility remains uncharacterized .
- Thermal Stability : Boc-protected analogs generally decompose above 150°C, consistent with tert-butyl group lability .
Preparation Methods
Starting Material Preparation
- The precursor, (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is prepared or procured. This compound contains the Boc-protected amine and free carboxylic acid functionalities with defined stereochemistry.
Introduction of the Benzo[b]thiophen-3-ylmethyl Group
- A palladium-catalyzed coupling reaction is employed to attach the benzo[b]thiophen-3-ylmethyl moiety.
- The reaction involves the use of Pd2(dba)3 as the palladium source and racemic-BINAP as the chiral ligand in degassed toluene under nitrogen atmosphere.
- Sodium tert-butoxide serves as the base to facilitate the coupling.
- The benzo[b]thiophen-3-ylmethyl group is introduced via a suitable halide or pseudo-halide derivative (e.g., 1-chloroisoquinoline analogs or benzo[b]thiophene halides).
- The reaction mixture is heated under reflux for approximately 1 hour to ensure completion.
Workup and Purification
- After completion, the reaction is quenched with water.
- The aqueous layer is separated and filtered to remove insoluble materials.
- Concentration under reduced pressure yields crude product.
- Purification is achieved by preparative high-performance liquid chromatography (Prep. HPLC), often isolating the product as a trifluoroacetic acid (TFA) salt to enhance purity and stability.
Yield and Characterization
- Typical isolated yields are around 40%.
- Characterization includes ^1H NMR spectroscopy (e.g., in CD3OD at 400 MHz) showing characteristic multiplets for the Boc group (tert-butyl protons at ~1.44 ppm), pyrrolidine ring protons, and aromatic protons of the benzo[b]thiophene moiety.
- Mass spectrometry confirms the molecular ion peak at m/z 358 (MH+).
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | (2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid | Prepared or commercially available |
| Coupling catalyst | Pd2(dba)3 (5 mol%), racemic-BINAP (10 mol%) | Stirred under N2 in degassed toluene |
| Base | Sodium tert-butoxide | Facilitates coupling |
| Electrophile | Benzo[b]thiophen-3-ylmethyl halide or analog | Source of benzo[b]thiophene group |
| Solvent | Toluene | Degassed |
| Temperature | Reflux (~110°C) | 1 hour reaction time |
| Workup | Quench with water, filtration | Removal of inorganic salts |
| Purification | Preparative HPLC | Isolate TFA salt of product |
| Yield | ~40% | Moderate yield |
| Characterization | ^1H NMR, MS | Confirms structure and purity |
Research Findings and Notes
- The use of chiral ligands such as racemic-BINAP in the palladium-catalyzed coupling ensures stereochemical integrity during the introduction of the benzo[b]thiophen-3-ylmethyl substituent.
- The Boc protecting group is stable under the reaction conditions, allowing selective functionalization without deprotection.
- The reaction conditions are mild enough to preserve the stereochemistry at both the 2- and 4-positions of the pyrrolidine ring.
- The purification by Prep. HPLC is critical to obtain the compound in high purity suitable for further synthetic applications or biological evaluation.
- Alternative synthetic routes may involve asymmetric synthesis or chiral resolution, but the palladium-catalyzed coupling remains the most efficient and widely reported method.
Q & A
Q. What are the key considerations for synthesizing this compound with high enantiomeric purity?
To achieve high enantiomeric purity, focus on stereochemical control during the formation of the (2S,4R) configuration. Use chiral catalysts (e.g., palladium acetate with tert-butyl XPhos ligand) and optimize reaction conditions (temperature, solvent polarity, and inert atmosphere) to minimize racemization. Multi-step protocols involving Boc protection early in the synthesis can stabilize intermediates and reduce side reactions . Chiral HPLC or polarimetry should validate enantiopurity post-synthesis.
Q. Which analytical techniques confirm the stereochemistry and purity of this compound?
- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., cellulose-based columns).
- NMR Spectroscopy : Analyze coupling constants (e.g., -values in the pyrrolidine ring) and nuclear Overhauser effect (NOE) correlations to confirm stereochemistry.
- X-ray Crystallography : Resolves absolute configuration via crystal structure determination, as demonstrated in analogous Boc-protected pyrrolidine derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight and purity.
Q. What safety precautions are necessary when handling this compound?
Based on structural analogs, this compound may exhibit skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a well-ventilated area, and follow disposal guidelines per local regulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for conformational analysis in different solvents?
Solvent polarity and temperature significantly affect conformational equilibria. For example, in DMSO-d6, intramolecular hydrogen bonding may stabilize one conformation, while in CDCl3, free rotation might dominate. Use variable-temperature NMR (VT-NMR) to observe dynamic processes and computational methods (DFT) to model energy barriers between conformers. Cross-validate with X-ray data from crystalline states, where hydrogen-bonding networks stabilize specific conformations .
Q. What strategies optimize Boc deprotection without inducing racemization?
The Boc group is typically removed under acidic conditions (e.g., HCl in dioxane or TFA in dichloromethane). To prevent racemization:
Q. How does the benzo[b]thiophene moiety influence conformational stability in solution vs. solid state?
The benzo[b]thiophene group introduces steric bulk and π-π stacking potential. In the solid state, X-ray data of similar Boc-protected pyrrolidines show that aromatic stacking with adjacent molecules stabilizes specific conformations . In solution, NMR studies reveal dynamic equilibria between folded (thiophene near pyrrolidine) and extended conformers, influenced by solvent polarity.
Q. Can computational methods predict reactivity in nucleophilic environments?
Density functional theory (DFT) calculations can model transition states for nucleophilic attacks on the pyrrolidine ring or ester groups. For example, Fukui indices identify electrophilic hotspots, while molecular dynamics (MD) simulations predict solvent accessibility. Experimental validation via kinetic studies (e.g., monitoring ester hydrolysis rates) aligns with computational predictions .
Q. What are common side products in synthesis, and how are they identified?
- Incomplete Boc Protection : Detected via LC-MS as lower molecular weight intermediates.
- Diastereomer Formation : Identified by chiral HPLC or NOE differences in NMR.
- Oxidation of Thiophene : Mass shifts (+16 or +32 Da) indicate sulfoxide or sulfone by-products. Purification via flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC resolves these issues .
Methodological Notes
- Stereochemical Control : Use Evans’ oxazaborolidine catalysts for asymmetric induction during pyrrolidine ring formation.
- Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to obtain single crystals for X-ray analysis .
- Contradiction Analysis : Cross-reference NMR, HPLC, and computational data to resolve conflicting structural interpretations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
